Tert-butyl ((4-bromothiazol-2-YL)methyl)carbamate
Overview
Description
Tert-butyl ((4-bromothiazol-2-YL)methyl)carbamate is a chemical compound with the molecular formula C₉H₁₃BrN₂O₂S and a molecular weight of 293.18 g/mol . It is characterized by the presence of a thiazole ring substituted with a bromine atom and a tert-butyl carbamate group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((4-bromothiazol-2-YL)methyl)carbamate typically involves the reaction of 4-bromothiazole with tert-butyl chloroformate in the presence of a base such as diisopropylamine . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at low temperatures (0°C) to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((4-bromothiazol-2-YL)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new thiazole derivatives with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl ((4-bromothiazol-2-YL)methyl)carbamate has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((4-bromothiazol-2-YL)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The carbamate group can also undergo hydrolysis, releasing the active amine that interacts with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromothiazol-2-ylcarbamate: Similar structure but lacks the methyl group on the thiazole ring.
Methyl 2-Boc-aminothiazole-4-carboxylate: Contains a similar thiazole ring but with different substituents.
2-Boc-Aminothiazole-4-carboxylic acid: Another thiazole derivative with a different functional group.
Uniqueness
Tert-butyl ((4-bromothiazol-2-YL)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the carbamate group provides stability and potential for hydrolysis.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-1,3-thiazol-2-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)11-4-7-12-6(10)5-15-7/h5H,4H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYDORKAYMLLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192297 | |
Record name | 1,1-Dimethylethyl N-[(4-bromo-2-thiazolyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697299-87-9 | |
Record name | 1,1-Dimethylethyl N-[(4-bromo-2-thiazolyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697299-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(4-bromo-2-thiazolyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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